molecular formula C24H17Cl3N2O2S B11518508 (5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one

(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B11518508
M. Wt: 503.8 g/mol
InChI Key: KNTKUADHGQVLPL-ACBSFFKFSA-N
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Description

(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, chlorinated phenyl groups, and a methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of (5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolidinone core, followed by the introduction of the chlorinated phenyl groups and the methoxyphenyl moiety. Common reagents used in these reactions include thioamides, aldehydes, and chlorinated aromatic compounds. The reaction conditions may vary, but they generally involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Chemical Reactions Analysis

(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.

Scientific Research Applications

(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological studies.

    Medicine: Research has indicated that this compound may have potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(5Z)-3-(3-Chloro-4-methylphenyl)-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-imino-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties. they differ in their substituents and specific biological activities.

    Chlorinated Phenyl Compounds: Compounds with chlorinated phenyl groups share some structural similarities but may have different functional groups and applications.

    Methoxyphenyl Derivatives: These compounds contain a methoxyphenyl moiety and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C24H17Cl3N2O2S

Molecular Weight

503.8 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-methylphenyl)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H17Cl3N2O2S/c1-14-6-9-18(12-19(14)26)29-23(30)22(32-24(29)28)10-15-4-2-3-5-21(15)31-13-16-7-8-17(25)11-20(16)27/h2-12,28H,13H2,1H3/b22-10-,28-24?

InChI Key

KNTKUADHGQVLPL-ACBSFFKFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)/SC2=N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)SC2=N)Cl

Origin of Product

United States

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